molecular formula C42H72O14 B600437 Gypenoside L CAS No. 94987-09-4

Gypenoside L

Cat. No.: B600437
CAS No.: 94987-09-4
M. Wt: 801.0 g/mol
InChI Key: LTJZMSTVPKBWKB-HGZKDYFJSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Gypenoside L can be synthesized through enzymatic biotransformation. For instance, a novel ginsenoside-transforming β-glucosidase derived from soil bacteria can efficiently hydrolyze gypenoside XVII into this compound . The reaction typically occurs under optimal conditions of pH 6.0 and 80°C for 4 hours, yielding high specificity and efficiency .

Industrial Production Methods: Industrial production of this compound involves the extraction from Gynostemma pentaphyllum leaves. The process includes ultrasonic extraction followed by heating in a water bath at 95°C . This method ensures the efficient extraction of the compound for large-scale production.

Chemical Reactions Analysis

Types of Reactions: Gypenoside L undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using reagents like hydrogen peroxide under mild conditions.

    Reduction: Reduction reactions can be carried out using sodium borohydride.

    Substitution: Substitution reactions often involve nucleophilic reagents under basic conditions.

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which may exhibit different biological activities .

Comparison with Similar Compounds

Gypenoside L is unique compared to other gypenosides due to its specific molecular structure and biological activities. Similar compounds include:

Properties

IUPAC Name

(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-2-[[(2R,3R,5R,8R,9R,10R,12R,13R,14R,17S)-2,12-dihydroxy-17-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H72O14/c1-20(2)10-9-13-42(8,52)21-11-14-41(7)28(21)22(45)16-27-39(5)17-23(46)35(38(3,4)26(39)12-15-40(27,41)6)56-37-34(32(50)30(48)25(19-44)54-37)55-36-33(51)31(49)29(47)24(18-43)53-36/h10,21-37,43-52H,9,11-19H2,1-8H3/t21-,22+,23+,24+,25+,26-,27+,28-,29+,30+,31-,32-,33+,34+,35-,36-,37-,39-,40+,41+,42-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTJZMSTVPKBWKB-HGZKDYFJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CC(C(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)O)C)C)O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC[C@@](C)([C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(CC[C@@H]4[C@@]3(C[C@H]([C@@H](C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)C)C)O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H72O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901317815
Record name Gypenoside L
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901317815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

801.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94987-09-4
Record name Gypenoside L
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=94987-09-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Gypenoside L
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901317815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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